molecular formula C15H17NO3S B1275564 Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-93-4

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B1275564
M. Wt: 291.4 g/mol
InChI Key: UCKLQWUNBRDPGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 3-aminothiophene-2-carboxylate was achieved through esterification and cyclocondensation from mercaptoacetic acid and 2-chloroacrylonitrile, with a high total yield of 81% . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods demonstrate the versatility of thiophene chemistry and the potential routes that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the compound of interest.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products. The reaction of acylaminocyanoesters with dithiadiphosphetane disulfide led to substituted aminothiazoles, with the structure confirmed by spectroscopic means and X-ray crystallography . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives resulted in the formation of various substituted thiazolopyridine carboxylates . These reactions highlight the reactivity of thiophene derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as demonstrated for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These analyses are essential for understanding the behavior of the compounds under various conditions and for their practical applications.

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Cancer Research
  • Summary of the Application: This compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Methods of Application or Experimental Procedures: A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo [4,5]thieno [2,3- d ] [1,3]thiazin-4-one . The amino-ester was cyclized to benzo [4,5]thieno [2,3- d ]pyrimidin-4 (3 H )-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .
  • Summary of Results or Outcomes: Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

Application in Antimicrobial Research

  • Specific Scientific Field: Antimicrobial Research
  • Summary of the Application: This compound has been used in the synthesis of Schiff bases, which have been evaluated for their antimicrobial potential against multidrug resistant strains .
  • Methods of Application or Experimental Procedures: Ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone were dissolved in absolute ethanol, and a few drops of glacial acetic acid were added . This resulted in the formation of Schiff bases .
  • Summary of Results or Outcomes: The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It was found that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is also recommended .

properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKLQWUNBRDPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396527
Record name ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

CAS RN

350989-93-4
Record name ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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